molecular formula C18H23N3OS B2940304 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1798674-01-7

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2940304
CAS RN: 1798674-01-7
M. Wt: 329.46
InChI Key: ZTDUWGYWMAYTPI-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds with similar structures to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide, emphasizing green chemistry approaches and the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology. These methods aim to enhance the efficiency and sustainability of chemical synthesis processes (Sowmya et al., 2018).

  • Characterization and Applications : The characterization of synthesized compounds, including their structural features and potential applications, has been a significant focus. For example, research into the synthesis of functionalized thiophene-based pyrazole amides has provided insights into their structural characteristics through computational applications, highlighting their potential nonlinear optical properties and chemical reactivity descriptors (Kanwal et al., 2022).

Biological Activity and Potential Applications

  • Antimicrobial Activity : Various compounds structurally related to this compound have demonstrated potential antibacterial and antifungal activities. This suggests their applicability in developing new antimicrobial agents (Sowmya et al., 2018).

  • Antitumor Activities : The antitumor evaluation of novel synthetic compounds has been a crucial aspect of research, with some compounds showing inhibitory effects against various human tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Mohareb et al., 2012).

  • Molecular Docking Studies : Molecular docking studies have been employed to predict the interaction of synthesized compounds with biological targets, providing insights into their potential biological activities and mechanisms of action. Such studies are instrumental in guiding the development of compounds with enhanced biological efficacy (Prabhudeva et al., 2019).

properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-20-16(13-8-9-13)11-14(19-20)12-21(15-5-2-3-6-15)18(22)17-7-4-10-23-17/h4,7,10-11,13,15H,2-3,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUWGYWMAYTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.